![molecular formula C11H7BrO2 B1279877 6-bromonaphthalene-1-carboxylic Acid CAS No. 51934-38-4](/img/structure/B1279877.png)
6-bromonaphthalene-1-carboxylic Acid
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Overview
Description
6-Bromonaphthalene-1-carboxylic acid, also known as 6-BrNPC, is an important organic chemical compound. It is a brominated derivative of naphthalene-1-carboxylic acid and is widely used in the synthesis of various organic compounds. 6-BrNPC is a colorless solid at room temperature and is soluble in organic solvents including chloroform, ether, and methanol. It is also used in various scientific research applications, such as in the synthesis of pharmaceuticals, in the study of biochemical and physiological effects, and in the development of laboratory experiments.
Scientific Research Applications
Organic Synthesis
6-Bromonaphthalene-1-carboxylic Acid is used in organic synthesis . The carboxylic acid group in the compound makes it highly reactive, allowing it to participate in various organic reactions such as substitution, elimination, oxidation, and coupling .
Nanotechnology
In the field of nanotechnology, 6-Bromonaphthalene-1-carboxylic Acid has been used for surface modification of nanostructures . For example, it has been used to modify the surface of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation .
Polymer Science
6-Bromonaphthalene-1-carboxylic Acid finds its application in the area of polymers . It can be used as a monomer, additive, or catalyst in the production of synthetic or natural polymers .
Material Science
The compound is used in material science research . Its unique properties make it suitable for the development of new materials with specific characteristics .
Chromatography
6-Bromonaphthalene-1-carboxylic Acid is used in chromatography, a technique used for the separation of a mixture by passing it in a solution or suspension .
Analytical Chemistry
In analytical chemistry, 6-Bromonaphthalene-1-carboxylic Acid can be used as a reagent or a standard for various analytical techniques .
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in suzuki–miyaura cross-coupling reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound may be involved in the formation of carbon–carbon bonds .
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may contribute to the formation of new carbon–carbon bonds .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, in which the compound may be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
6-bromonaphthalene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUOFYYCGXFXOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468901 |
Source
|
Record name | 6-bromonaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromonaphthalene-1-carboxylic Acid | |
CAS RN |
51934-38-4 |
Source
|
Record name | 6-Bromo-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51934-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-bromonaphthalene-1-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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